molecular formula C18H22N2O4 B5007367 5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 202119-02-6

5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5007367
CAS No.: 202119-02-6
M. Wt: 330.4 g/mol
InChI Key: LLEJOJXGXALKOT-UHFFFAOYSA-N
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Description

5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl group

Properties

IUPAC Name

5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-10-5-7-11(8-6-10)12(9-13(21)18(2,3)4)14-15(22)19-17(24)20-16(14)23/h5-8,12,14H,9H2,1-4H3,(H2,19,20,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEJOJXGXALKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C(C)(C)C)C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133762
Record name 5-[4,4-Dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202119-02-6
Record name 5-[4,4-Dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202119-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4,4-Dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4,4-dimethyl-1-(4-methylphenyl)-3-oxopentylamine with pyrimidine-2,4,6-trione. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like toluene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with various nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-diethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the 4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl group, which imparts specific chemical and biological properties to the compound

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